3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
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Overview
Description
The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is a chemotype that has been underexploited among heme binding moieties . Compounds with this scaffold have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines often involves aromatic nucleophilic substitution . For example, one method involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidines are diverse. For instance, they can be synthesized via the reaction of the readily accessible 1,5-dihydro-5-oxo-1.7-diphenyl-1,2.4-triazolo[4,3-a]pyrimidine-3-carbohydrazide (2) with the appropriate reagents .
Scientific Research Applications
Synthesis and Derivative Formation
- The compound can be synthesized through condensation processes involving dimethylformamide dimethyl acetal (DMFDMA) and other specific reagents to form various derivatives, such as 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine. These derivatives can further react with other compounds to form structures like pyridino[2,3-d]triazolo[4,5-a]pyrimidin-4-ones (Hassneen & Abdallah, 2003).
Potential Antimicrobial and Antitumor Agents
- Certain derivatives of this compound, particularly those involving thiazolo and triazinopyrimidine groups, have been studied for their antimicrobial activity. Some showed promising results as antimicrobial agents, though none exhibited significant antitumor activity (Said et al., 2004).
Antifungal Activity
- Synthesized derivatives incorporating a thiophene moiety showed potent antifungal activity against specific fungal strains, with some compounds being more effective than standard drugs like Amphotericin B (Mabkhot et al., 2016).
Structural Elucidation and Mechanism
- The synthesis process of various derivatives, like [1,2,4]triazolo[4,3-a]pyrimidines, provides insights into the reaction mechanisms and structural elucidation, which is crucial for understanding the compound's potential applications in medicinal chemistry (Gomha et al., 2018).
Enzyme Inhibition and Cardiovascular Potential
- Some derivatives of the compound have been explored as inhibitors of cAMP phosphodiesterase, showing potential as cardiovascular agents. Certain derivatives exhibited significant effects in increasing cardiac output without increasing heart rate, indicating their potential in cardiovascular therapy (Novinson et al., 1982).
Novel Synthesis Approaches
- Innovative synthesis methods have been developed for derivatives of this compound, leading to novel structures and potentially expanding its range of applications in various fields of chemistry and pharmacology (Hassaneen et al., 2001).
Mechanism of Action
While the specific mechanism of action for your compound is not available, compounds with the [1,2,4]triazolo[4,3-a]pyrimidine scaffold have been found to exhibit various biological activities. For example, some compounds have been found to inhibit the PD-1/PD-L1 interaction, which is an emerging immunotherapeutic approach . Other compounds have shown antiviral activity .
Future Directions
The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is an emerging privileged scaffold in medicinal chemistry, with potential applications as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . Future research could focus on the design and synthesis of novel potential drug candidates with this scaffold, aiming for better efficacy and selectivity .
Properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-2-6-18-14-19(28)23-21-24-25-22(27(18)21)30-15-20(29)26-11-9-17(10-12-26)13-16-7-4-3-5-8-16/h3-5,7-8,14,17H,2,6,9-13,15H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXZEILBWMDMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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